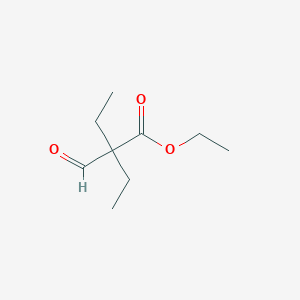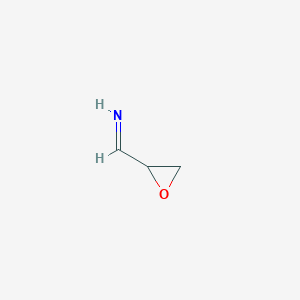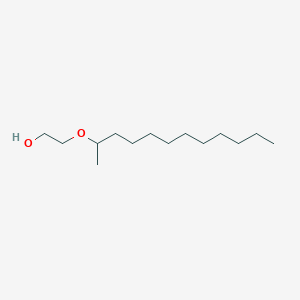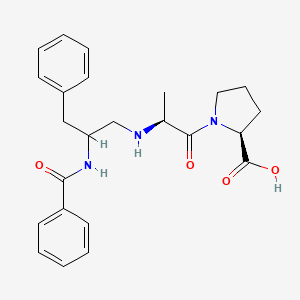
N-Acetyl-4-methyl-3-oxopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-4-methyl-3-oxopentanamide: is an organic compound with the molecular formula C8H13NO3 . It is a derivative of pentanamide, featuring an acetyl group and a methyl group attached to the carbon chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Acetylation of 4-methyl-3-oxopentanamide: One common method involves the acetylation of 4-methyl-3-oxopentanamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group being introduced at the nitrogen atom of the amide.
Oxidation of 4-methyl-3-pentanol: Another route involves the oxidation of 4-methyl-3-pentanol to form 4-methyl-3-oxopentanamide, followed by acetylation.
Industrial Production Methods: Industrial production of N-Acetyl-4-methyl-3-oxopentanamide often involves large-scale acetylation processes using acetic anhydride or acetyl chloride. The reaction is typically carried out in stainless steel reactors with efficient mixing and temperature control to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Acetyl-4-methyl-3-oxopentanamide can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
Chemistry: N-Acetyl-4-methyl-3-oxopentanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-4-methyl-3-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-Acetyl-3-oxopentanamide
- 4-Methyl-3-oxopentanamide
- N-Acetyl-4-methylpentanamide
Comparison: N-Acetyl-4-methyl-3-oxopentanamide is unique due to the presence of both an acetyl group and a methyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
84794-25-2 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
N-acetyl-4-methyl-3-oxopentanamide |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7(11)4-8(12)9-6(3)10/h5H,4H2,1-3H3,(H,9,10,12) |
Clé InChI |
YXXBSVRACOGNTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


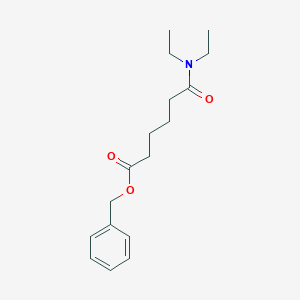
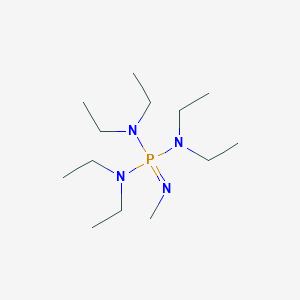
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)

![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)

![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
